2-Chloro-5-(2-methylphenoxy)pyrimidine vs. 2-Chloro-5-methoxypyrimidine: 3-Fold Superior COX-2 Inhibition
In a comparative in vitro enzyme inhibition study, 2-chloro-5-(2-methylphenoxy)pyrimidine demonstrated an IC₅₀ of 0.11 μM against cyclooxygenase-2 (COX-2), representing a 26.3-fold improvement in potency relative to the methoxy-substituted analog 2-chloro-5-methoxypyrimidine, which exhibited an IC₅₀ of 2.89 μM . The methylphenoxy substitution pattern on the target compound provides steric complementarity to the COX-2 active site that the methoxy analog lacks, translating directly to enhanced inhibitory activity.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.11 μM |
| Comparator Or Baseline | 2-Chloro-5-methoxypyrimidine: 2.89 μM |
| Quantified Difference | 26.3-fold improvement in potency |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
This quantifiable potency differential identifies 2-chloro-5-(2-methylphenoxy)pyrimidine as the preferred starting scaffold for COX-2 inhibitor development programs, where the methoxy analog would be an unsuitable substitute.
